molecular formula C25H20FN3O B2924947 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-58-7

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2924947
CAS RN: 866809-58-7
M. Wt: 397.453
InChI Key: TZNLZOPDIYFLBE-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell survival. In vivo studies have demonstrated that this compound reduces tumor growth and increases survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline in lab experiments is its potential to inhibit cancer cell proliferation and induce apoptosis. This compound has also been shown to target specific cancer cells and reduce tumor growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to evaluate the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline. One direction is to investigate the potential of this compound as a lead compound for the development of new anticancer drugs. Another direction is to study the mechanism of action of this compound in more detail to better understand its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and to determine its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of 5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has been reported in the literature using various methods. One such method involves the reaction of 2-fluorobenzylamine and 4-methoxyphenylacetic acid with 2-methyl-3,4-dihydro-2H-pyrazolo[4,3-c]quinolin-5-one in the presence of a catalyst. Another method involves the reaction of 4-methoxyphenylacetic acid with 2-fluorobenzylamine and 2-methyl-3,4-dihydro-2H-pyrazolo[4,3-c]quinolin-5-one in the presence of a coupling agent.

Scientific Research Applications

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer activity. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In drug discovery, this compound has been evaluated as a potential lead compound for the development of new drugs. In cancer research, this compound has been studied for its potential to target specific cancer cells and reduce tumor growth.

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-7-12-23-20(13-16)25-21(15-29(23)14-18-5-3-4-6-22(18)26)24(27-28-25)17-8-10-19(30-2)11-9-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNLZOPDIYFLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

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